(2E)-N-(3-chlorophenyl)but-2-enamide
Description
(2E)-N-(3-Chlorophenyl)but-2-enamide is an α,β-unsaturated enamide derivative characterized by a chlorinated aryl group at the 3-position of the phenyl ring. Its (2E) stereochemistry ensures a planar configuration, which is critical for electronic conjugation and interactions with biological targets. This compound is structurally versatile, serving as a precursor or pharmacophore in medicinal chemistry, particularly in kinase inhibitors, anticonvulsants, and opioid analogs .
Propriétés
Numéro CAS |
10163-41-4 |
|---|---|
Formule moléculaire |
C10H10ClNO |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
(E)-N-(3-chlorophenyl)but-2-enamide |
InChI |
InChI=1S/C10H10ClNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h2-7H,1H3,(H,12,13)/b4-2+ |
Clé InChI |
DYPIIHRTZAUBPA-DUXPYHPUSA-N |
SMILES isomérique |
C/C=C/C(=O)NC1=CC(=CC=C1)Cl |
SMILES canonique |
CC=CC(=O)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chlorophenyl)but-2-enamide typically involves the reaction of 3-chloroaniline with crotonic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of (2E)-N-(3-chlorophenyl)but-2-enamide may involve large-scale reactions using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-(3-chlorophenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce chlorophenylamines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-N-(3-chlorophenyl)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It can serve as a probe to understand biochemical pathways.
Medicine
In medicine, (2E)-N-(3-chlorophenyl)but-2-enamide might be investigated for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits bioactivity against specific targets.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mécanisme D'action
The mechanism by which (2E)-N-(3-chlorophenyl)but-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects in biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Dacomitinib (PF-00299804)
Structure: (2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(piperidin-1-yl)but-2-enamide monohydrate . Key Differences:
- Substituents: Dacomitinib incorporates a quinazoline core with a 3-chloro-4-fluorophenylamino group and a piperidinyl moiety.
- Pharmacological Profile : As a kinase inhibitor, it targets EGFR/HER2 pathways, unlike the simpler (2E)-N-(3-chlorophenyl)but-2-enamide.
- Bioactivity : The extended aromatic system and polar groups (methoxy, piperidinyl) enhance target specificity but reduce lipophilicity (logP ~3.2 vs. ~2.8 for the parent compound).
| Property | (2E)-N-(3-Chlorophenyl)but-2-enamide | Dacomitinib |
|---|---|---|
| Molecular Weight | ~224.7 g/mol | 487.95 g/mol (monohydrate) |
| logP | ~2.8 | ~3.2 |
| Therapeutic Application | Precursor/Intermediate | Anticancer (NSCLC) |
Anticonvulsant Enamide-Oxadiazole Hybrids
Structures :
- (2E)-3-(4-Bromophenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide
- (2E)-3-(4-Chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide .
Key Differences : - Substituents : Bromo/methoxy groups on the phenyl ring and oxadiazole heterocycles.
- Bioactivity : These derivatives exhibit potent anticonvulsant activity (ED₅₀ <30 mg/kg in MES models) due to enhanced hydrogen bonding via oxadiazole and improved CNS penetration from methoxy groups.
- Electronic Effects : The electron-withdrawing bromo/chloro groups increase electrophilicity of the enamide, promoting interactions with neuronal ion channels.
| Property | (2E)-N-(3-Chlorophenyl)but-2-enamide | Oxadiazole Hybrids |
|---|---|---|
| logP | ~2.8 | ~3.5–4.0 |
| Target | Undefined (precursor) | Voltage-gated Na⁺ channels |
| Bioactivity (ED₅₀) | Not reported | <30 mg/kg (MES test) |
Crotonylfentanyl (Opioid Analog)
Structure : (2E)-N-Phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)but-2-enamide .
Key Differences :
- Substituents : A piperidine-phenethyl group replaces the 3-chlorophenyl moiety.
- Lipophilicity : Higher logP (~4.5) due to the piperidine-phenethyl group, enhancing blood-brain barrier penetration.
| Property | (2E)-N-(3-Chlorophenyl)but-2-enamide | Crotonylfentanyl |
|---|---|---|
| logP | ~2.8 | ~4.5 |
| Receptor Affinity | Not applicable | μ-opioid (Ki <1 nM) |
Quinoline-Based Enamide Derivatives
Structures :
- (E)-N-(4-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)but-2-enamide . Key Differences:
- Substituents: Quinoline core with chloro, cyano, and tetrahydrofuran groups.
- Bioactivity: Designed as kinase inhibitors (e.g., EGFR), with dimethylamino groups improving solubility (aqueous solubility >50 µM).
- Stereoelectronic Effects: The electron-deficient cyano group stabilizes the enamide’s α,β-unsaturated system, enhancing electrophilicity for covalent binding.
| Property | (2E)-N-(3-Chlorophenyl)but-2-enamide | Quinoline Derivative |
|---|---|---|
| Molecular Weight | ~224.7 g/mol | ~600–650 g/mol |
| Solubility | Low (DMSO-soluble) | Moderate (aqueous >50 µM) |
Structural and Functional Insights
- Electronic Effects : Chlorine at the 3-position provides moderate electron withdrawal, balancing resonance stabilization and reactivity. Bromo or nitro groups (as in other analogs) increase electrophilicity but reduce metabolic stability .
- Steric Considerations : Bulky substituents (e.g., piperidinyl, tetrahydrofuran) reduce rotational freedom, favoring target-specific conformations .
- Pharmacokinetics : Simpler analogs like (2E)-N-(3-chlorophenyl)but-2-enamide exhibit shorter half-lives (t₁/₂ ~2–4 h) compared to Dacomitinib (t₁/₂ ~70 h) due to reduced metabolic sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
